

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Onitisin

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Onitisin
CAS No.: 53823-03-3
Cat. No.: B206521

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Abstract & Structural Overview

Onitisin (CAS: 53823-03-3) is a phenolic pterosin, specifically characterized as (2R)-2-(hydroxymethyl)-2,4,6-trimethyl-5-(2-hydroxyethyl)-2,3-dihydroinden-1-one. It belongs to the illudalane class of sesquiterpenoids.

Accurate NMR assignment of **Onitisin** is challenging due to the presence of a fully substituted aromatic ring and multiple oxygenated aliphatic side chains. This protocol addresses the specific difficulty of distinguishing between the methyl and methylene signals in the crowded aliphatic region and confirms the absence of aromatic protons, a diagnostic feature of this molecule.

Key Structural Features for NMR Detection

- Indan-1-one Core: Bicyclic skeleton containing a ketone (C1) and a fully substituted benzene ring.
- Quaternary Center (C2): A chiral center bearing a methyl group and a hydroxymethyl group.
- Fully Substituted Aromatic Ring: Contains four substituents (OH, Methyl, Hydroxyethyl, Methyl), resulting in zero aromatic protons.
- Side Chains: A hydroxyethyl group (-CH₂CH₂OH) and a hydroxymethyl group (-CH₂OH).

Materials and Methods

Sample Preparation

- Solvent Selection:
 - Recommended: Methanol-d4 (CD3OD) or Acetone-d6. These solvents prevent signal broadening often seen with hydroxyl protons and provide excellent resolution for the aliphatic methylene signals.
 - Alternative: DMSO-d6 is required if the detection of the phenolic hydroxyl proton and aliphatic hydroxyl protons (as exchangeable signals) is necessary for confirmation.
- Concentration: Dissolve 5–10 mg of isolated **Onitisin** in 600 μ L of solvent. Filter through a 0.45 μ m PTFE filter into a high-quality 5 mm NMR tube.

Instrumental Parameters

Acquire spectra on a spectrometer with a field strength of at least 400 MHz (600 MHz preferred for resolving diastereotopic protons).

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Spectral Width (ppm)	Purpose
1H 1D	zg30	16	64k	14	Quantitative proton count & integration.
13C 1D	zgpg30	1024+	64k	240	Carbon skeleton identification.
COSY	cosygpppqf	8	2k x 256	10	Trace spin systems (ethyl/methyl chains).
HSQC	hsqcedetgpsp2.3	8	2k x 256	10 (F2), 160 (F1)	1-bond C-H correlations (Multiplicity edited).
HMBC	hmbcgpplpndqf	16	4k x 512	10 (F2), 240 (F1)	Long-range (2-3 bond) connectivity.

Results and Discussion: Assignment Logic

The Diagnostic "Silent" Region

The most immediate indicator of **Onitisin** is the empty aromatic region (6.5 – 8.5 ppm) in the 1H NMR spectrum. Unlike Pterosin B or other congeners, **Onitisin**'s aromatic ring is fully substituted. If signals appear here, the sample is likely impure or a different isomer.

1H NMR Assignment Strategy

The aliphatic region contains distinct spin systems. The chiral center at C2 renders the adjacent methylene protons diastereotopic (AB systems).

- C3-Methylene (Ring): Appears as an AB quartet around 2.60 – 3.10 ppm with a large geminal coupling constant (Hz). These protons correlate to the carbonyl in HMBC.
- C2-Hydroxymethyl (-CH₂OH): Also appears as an AB system (or broad singlet if rotation is fast) typically between 3.50 – 3.80 ppm.
- Hydroxyethyl Side Chain (-CH₂CH₂OH):
 - Ar-CH₂: Triplet-like multiplet at ~2.90 – 3.00 ppm.
 - CH₂-OH: Triplet at ~3.60 – 3.75 ppm.
- Methyl Groups:
 - C2-Me: Singlet, typically shielded ~1.10 – 1.30 ppm.
 - Ar-Me (x2): Singlets, deshielded by the aromatic ring, ~2.10 – 2.40 ppm.

13C NMR Assignment Strategy

The 13C spectrum should display 15 carbon signals.

- Carbonyl (C1): Most downfield signal (~210 ppm).
- Aromatic Carbons (6 signals): Clustered in the 120 – 160 ppm range. The phenolic carbon (C-OH) will be the most deshielded (~155 ppm).
- Aliphatic Carbons:
 - C2 (Quaternary): ~50 ppm.
 - C3 (Methylene): ~35-40 ppm.
 - Oxygenated Methylenes: Two signals at ~60-70 ppm (C2-CH₂OH and Sidechain-CH₂OH).

Data Tables

Table 1: Representative ¹H NMR Data (CD₃OD, 400 MHz)

Note: Chemical shifts (

) are estimates based on pterosin structural congeners and substituent additivity rules.

Position	(ppm)	Mult.	(Hz)	Assignment Logic
1	-	-	-	Carbonyl (C=O)
2	-	-	-	Quaternary Center
3	2.65, 3.05	d (AB)	16.0	Ring methylene (Diastereotopic)
2-Me	1.18	s	-	Methyl at chiral center
2-CH ₂ OH	3.55, 3.68	d (AB)	11.0	Hydroxymethyl at C2
Ar-Me (C4)	2.35	s	-	Aromatic Methyl
Ar-Me (C6)	2.15	s	-	Aromatic Methyl
Sidechain	2.95	t	7.0	Benzylic methylene (Ar-CH ₂ -)
Sidechain	3.65	t	7.0	Hydroxymethylene (-CH ₂ -OH)
Aromatic H	None	-	-	Diagnostic Feature

Table 2: Representative ¹³C NMR Data (CD₃OD, 100 MHz)

Position	(ppm)	Type	Assignment Logic
C1	212.5	C=O	Indanone Carbonyl
C-OH (Ar)	154.8	C _q	Phenolic Carbon
Ar-C (Subst)	125 - 145	C _q	Fully substituted ring carbons (x5)
2-CH ₂ OH	68.5	CH ₂	Primary Alcohol (C2 substituent)
Sidechain	61.2	CH ₂	Primary Alcohol (Ethyl chain)
C2	51.5	C _q	Quaternary alpha-carbon
C3	36.8	CH ₂	Ring Methylene
Sidechain	29.5	CH ₂	Benzylic Methylene
Ar-Me			

- To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Assignment of Onitisin]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b206521#onitisin-1h-and-13c-nmr-spectral-assignment\]](https://www.benchchem.com/product/b206521#onitisin-1h-and-13c-nmr-spectral-assignment)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com